Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a chemical compound that belongs to the class of thieno[2,3-b]pyridine derivatives. These compounds are of interest due to their potential pharmacological properties and their use as building blocks in organic synthesis. The provided papers do not directly discuss this compound but offer insights into the synthesis and reactions of related thieno[2,3-b]pyridine derivatives.
Synthesis Analysis
The first paper discusses the synthesis of various heterocyclic compounds, including thieno[2,3-b]pyridine derivatives, from a sodium enolate precursor . Although the specific compound is not mentioned, the methods described could potentially be applied to its synthesis. The process involves condensation reactions with heterocyclic amines and other reagents, leading to the formation of a variety of compounds, including thieno[2,3-b]pyridines. The structures of the synthesized compounds were confirmed using elemental analysis and spectral data.
Molecular Structure Analysis
While the molecular structure of Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is not directly analyzed in the provided papers, the structural elucidation of related compounds is achieved through spectral data and, in some cases, alternative synthetic routes or chemical transformations . These techniques could be applied to determine the molecular structure of the compound .
Chemical Reactions Analysis
The papers do not provide specific reactions for Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate. However, the first paper describes the synthesis of thieno[2,3-b]pyridine derivatives, which could undergo various chemical transformations . These reactions may include interactions with α-halo ketones and α-halo esters, as mentioned for other compounds in the same class.
Physical and Chemical Properties Analysis
The physical and chemical properties of Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate are not discussed in the provided papers. However, the general properties of thieno[2,3-b]pyridine derivatives can be inferred to some extent from the synthesis and structural data provided. These compounds are likely to exhibit properties typical of aromatic heterocycles, such as stability and potential for further functionalization .
The second paper describes an unexpected reduction of a related compound, dimethyl pyridine-2,3-dicarboxylate, using sodium borohydride . Although this reaction does not directly pertain to the compound of interest, it highlights the reactivity of similar pyridine derivatives under reducing conditions and the importance of understanding reaction mechanisms in organic chemistry.
properties
IUPAC Name |
sodium;3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S.Na/c1-4-3-5(2)12-9-6(4)7(11)8(15-9)10(13)14;/h3H,11H2,1-2H3,(H,13,14);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOGUHKLJYKJEI-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)[O-])N)C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N2NaO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635760 |
Source
|
Record name | Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | |
CAS RN |
144254-93-3 |
Source
|
Record name | Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.